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molecular formula C9H3F2NO B8274807 5,6-Difluorobenzofuran-2-carbonitrile CAS No. 199287-83-7

5,6-Difluorobenzofuran-2-carbonitrile

Cat. No. B8274807
M. Wt: 179.12 g/mol
InChI Key: BEGYXKKILJQMJA-UHFFFAOYSA-N
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Patent
US05955495

Procedure details

1.5 g (7.61 mmol) of 5,6-difluorobenzofuran-2-carboxamide were treated with 8 ml of phosphorus oxychloride and heated under reflux over a period of 5 minutes while stirring. Subsequently, the clear solution was added dropwise while stirring to a mixture of 36 ml of ammonium hydroxide solution and 64 g of ice, with the temperature not exceeding 20°. The mixture was stirred for a further 30 minutes and the beige crystals were subsequently filtered off. There were obtained 1.2 g (88%) of 5,6-difluorobenzofuran-2-carbonitrile as a beige solid with m.p. 103°.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([F:14])=[CH:4][C:5]2[O:9][C:8]([C:10]([NH2:12])=O)=[CH:7][C:6]=2[CH:13]=1.P(Cl)(Cl)(Cl)=O.[OH-].[NH4+]>>[F:1][C:2]1[C:3]([F:14])=[CH:4][C:5]2[O:9][C:8]([C:10]#[N:12])=[CH:7][C:6]=2[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C(=CC2=C(C=C(O2)C(=O)N)C1)F
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
ice
Quantity
64 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over a period of 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
Subsequently, the clear solution was added dropwise
CUSTOM
Type
CUSTOM
Details
exceeding 20°
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the beige crystals were subsequently filtered off

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC2=C(C=C(O2)C#N)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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